3-(Difluoromethyl)pyrazine-2-carboxylic acid
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Overview
Description
3-(Difluoromethyl)pyrazine-2-carboxylic acid is a chemical compound with the molecular formula C6H4F2N2O2 It is a derivative of pyrazine, a nitrogen-containing heterocycle, and features a difluoromethyl group attached to the pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)pyrazine-2-carboxylic acid typically involves the introduction of a difluoromethyl group to a pyrazine ring. One common method involves the reaction of pyrazine-2-carboxylic acid with a difluoromethylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)pyrazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazine ring.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite (NaOCl) can be used as an oxidizing agent.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can facilitate reduction reactions.
Substitution: Halogenating agents such as bromine (Br2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2,3-dicarboxylic acid, while substitution reactions can produce various halogenated pyrazine derivatives .
Scientific Research Applications
3-(Difluoromethyl)pyrazine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential as antimicrobial and antifungal agents.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with metabolic pathways, leading to its antimicrobial or antifungal effects . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
2-Pyrazinecarboxylic acid: Lacks the difluoromethyl group and has different chemical properties.
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Another difluoromethylated compound with a pyrazole ring instead of a pyrazine ring.
Uniqueness
3-(Difluoromethyl)pyrazine-2-carboxylic acid is unique due to the presence of both the difluoromethyl group and the pyrazine ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Biological Activity
3-(Difluoromethyl)pyrazine-2-carboxylic acid is a fluorinated heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications based on recent research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C6H4F2N2O2
- IUPAC Name : this compound
This structure features a pyrazine ring with a difluoromethyl group and a carboxylic acid substituent, which contributes to its unique chemical reactivity and potential biological interactions.
Synthesis Methods
Synthesis of this compound can be achieved through various methods, including:
- Nucleophilic Substitution : Utilizing difluoromethylation reagents on pyrazine derivatives.
- Carboxylation Reactions : Introducing the carboxylic acid group via carbon dioxide or other carboxylation agents.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies demonstrated effective inhibition against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, although further studies are required to elucidate the precise pathways involved .
Anticancer Activity
Preliminary studies suggest that this compound may have anticancer properties. It has shown cytotoxic effects on several cancer cell lines, including:
- HeLa (cervical cancer)
- A375 (melanoma)
The IC50 values for these cell lines indicate promising potency, warranting further investigation into its potential as an anticancer agent .
Case Study 1: Antimicrobial Efficacy
In a study conducted by Ukrainets et al. (2014), various derivatives of pyrazinecarboxylic acids were tested for antimicrobial efficacy. The results indicated that this compound had comparable effectiveness to established antibiotics against resistant strains of bacteria.
Case Study 2: Anticancer Screening
A recent screening of fluorinated compounds revealed that this compound exhibited significant antiproliferative activity in vitro. The study highlighted its potential as a lead compound for developing new anticancer therapies, particularly in targeting specific pathways involved in cell proliferation and apoptosis .
Comparative Analysis with Similar Compounds
Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |
---|---|---|---|
This compound | High | Moderate | Effective against E. coli and S. aureus |
5-Chloro-3-(difluoromethyl)pyrazine-2-carboxylic acid | Moderate | High | Exhibits strong anticancer properties |
Methyl 4-(2-amino-1,1-difluoroethyl)benzoate | Low | Low | Limited biological activity |
Properties
CAS No. |
1443287-46-4 |
---|---|
Molecular Formula |
C6H4F2N2O2 |
Molecular Weight |
174.10 g/mol |
IUPAC Name |
3-(difluoromethyl)pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C6H4F2N2O2/c7-5(8)3-4(6(11)12)10-2-1-9-3/h1-2,5H,(H,11,12) |
InChI Key |
SGYVAKLKRGJAOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=N1)C(F)F)C(=O)O |
Origin of Product |
United States |
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